2-Methoxybenzyl alcohol

Description

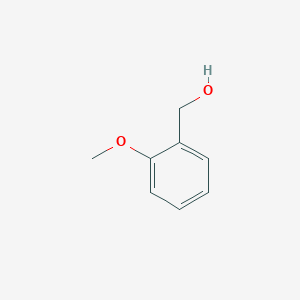

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLYBQSHRJMURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060606 | |

| Record name | Benzenemethanol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear orange to light orange-brown liquid; [Acros Organics MSDS] | |

| Record name | 2-Methoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00429 [mmHg] | |

| Record name | 2-Methoxybenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-16-8, 1331-81-3 | |

| Record name | 2-Methoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 612-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anisyl alcohol (o-,m-,p-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457NQ8NGCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxybenzyl Alcohol: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methoxybenzyl alcohol (CAS No. 612-16-8), a versatile aromatic alcohol widely utilized in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly as a protecting group in the synthesis of complex molecules. This guide also includes illustrative experimental workflows and discusses the relevance of the methoxybenzyl moiety in the broader context of drug discovery.

Chemical and Physical Properties

This compound, also known as o-anisyl alcohol, is a colorless to light yellow liquid. Its utility as a chemical intermediate is underpinned by its distinct physical and chemical characteristics.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 612-16-8 | [1][3][4][5] |

| Molecular Formula | C₈H₁₀O₂ | [1][3][4][5] |

| Molecular Weight | 138.16 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 248-250 °C at 760 mmHg | [1] |

| Density | 1.039 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.547 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether.[1][2] |

Safety and Handling

This compound is classified as hazardous and requires careful handling.[6]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [3] | |

| H319 | Causes serious eye irritation. | [3] | |

| H335 | May cause respiratory irritation. | [7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[6]

Applications in Organic Synthesis

The primary application of this compound is as a precursor and intermediate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.[1][2] Its reactivity stems from the primary alcohol group and the methoxy-substituted aromatic ring.[2]

The 2-Methoxybenzyl (OMB) Protecting Group

A significant role of this compound is in the formation of the 2-methoxybenzyl (OMB) ether, a protecting group for alcohols. The OMB group is similar in application to the more commonly cited p-methoxybenzyl (PMB) group. These protecting groups are valued for their stability under a range of conditions and their selective removal.

The introduction of the OMB group typically follows a Williamson ether synthesis pathway. The deprotection, or cleavage, of the resulting ether can be achieved under specific oxidative or acidic conditions that leave other protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, intact.

Experimental Protocols and Workflows

Protection of an Alcohol with the 2-Methoxybenzyl Group

The protection of a generic alcohol (R-OH) as its 2-methoxybenzyl ether can be achieved under basic conditions.

Caption: General workflow for the protection of an alcohol.

Methodology:

-

The alcohol is dissolved in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF).

-

A strong base, for instance, sodium hydride (NaH), is added to deprotonate the alcohol, forming the corresponding alkoxide.

-

2-Methoxybenzyl chloride (or bromide) is then added to the reaction mixture.

-

The reaction proceeds via an SN2 mechanism to yield the 2-methoxybenzyl ether.

Deprotection of a 2-Methoxybenzyl Ether

The cleavage of the OMB ether can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This method is particularly useful due to its selectivity for electron-rich benzyl ethers.

Caption: Oxidative deprotection of a 2-methoxybenzyl ether using DDQ.

Methodology:

-

The 2-methoxybenzyl-protected alcohol is dissolved in a suitable solvent system, often a mixture of a chlorinated solvent and water (e.g., CH₂Cl₂/H₂O).

-

DDQ is added to the solution. The reaction proceeds through the formation of a charge-transfer complex.[5]

-

Subsequent hydrolysis releases the free alcohol and 2-methoxybenzaldehyde as a byproduct.[5]

Alternative deprotection strategies for methoxybenzyl ethers include the use of strong acids like trifluoroacetic acid (TFA) or electrochemical methods.[4][8][9]

Relevance in Drug Discovery

While this compound itself is not typically an active pharmaceutical ingredient, the methoxybenzyl moiety is a common structural feature in drug molecules. The presence of a methoxy (B1213986) group can influence a molecule's pharmacokinetic and pharmacodynamic properties by affecting its solubility, metabolic stability, and binding interactions with biological targets. Therefore, synthetic methodologies involving this compound are highly relevant to the construction of new chemical entities in drug discovery programs.[10]

Conclusion

This compound is a valuable reagent in modern organic chemistry. Its well-defined properties and the reactivity of its corresponding benzyl ether make it a useful tool for the protection of hydroxyl groups in multi-step syntheses. A thorough understanding of its characteristics, handling requirements, and reaction protocols is essential for its effective and safe utilization in research and development.

References

- 1. This compound | 612-16-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.be [fishersci.be]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drughunter.com [drughunter.com]

An In-depth Technical Guide on the Physical Properties of 2-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxybenzyl alcohol (CAS No. 612-16-8), a key intermediate in various organic synthesis applications, including pharmaceuticals and fragrances.[1] This document collates quantitative data from various sources, outlines standardized experimental protocols for their determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound, also known as o-anisyl alcohol, is a clear, colorless to pale yellow liquid.[1][2] Its molecular and physical characteristics are crucial for its application in chemical synthesis and product formulation.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][2] |

| Boiling Point | 248-250 °C (at 760 mmHg) | [1][5][6] |

| Density | 1.039 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.547 | [5][6] |

| Flash Point | 110 °C (230 °F) - closed cup | [6] |

| Vapor Pressure | 0.00429 mmHg | [3] |

| Solubility | Not miscible or difficult to mix in water. Soluble in ethanol (B145695). | [5] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for measuring the key physical properties of liquid compounds like this compound. These protocols are generalized and represent common laboratory practices.

1. Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating mantle or Bunsen burner, and heat-transfer fluid (e.g., paraffin (B1166041) oil).

-

Procedure:

-

A small amount of this compound (a few mL) is placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end downwards.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is placed in a Thiele tube containing paraffin oil, ensuring the heat-transfer fluid is above the level of the sample but below the opening of the test tube.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges.

-

The heat is then removed. The temperature at which the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

-

2. Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.

-

Apparatus: A pycnometer (for high precision) or a graduated cylinder, and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured and recorded.

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

3. Determination of Refractive Index (Abbe Refractometer)

The refractive index measures how light propagates through a substance and is a useful indicator of purity.

-

Apparatus: Abbe refractometer, a light source (typically a sodium lamp for the D-line), and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view is divided into a light and a dark section.

-

The chromaticity adjustment is used to eliminate any color fringe at the borderline, making the dividing line sharp.

-

The borderline is centered on the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be recorded, as the refractive index is temperature-dependent.

-

4. Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.

-

Apparatus: Pensky-Martens closed-cup flash point tester.

-

Procedure:

-

The sample cup is filled with this compound to the marked level.

-

The lid is placed on the cup, and the assembly is placed in the heating unit.

-

A thermometer is inserted into the appropriate opening in the lid.

-

The stirrer is started, and the sample is heated at a slow, constant rate.

-

At regular temperature intervals, an ignition source (a small flame) is applied to the vapor space of the cup through an opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

-

Logical Workflow: Synthesis of this compound

This compound is a valuable building block in organic synthesis. A common method for its preparation is the reduction of 2-methoxybenzaldehyde. The following diagram illustrates this synthetic workflow.

Caption: Synthetic workflow for this compound.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]

- 5. CN106673985A - Production process of p-methoxybenzyl alcohol - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

2-Methoxybenzyl alcohol molecular weight

An In-depth Technical Guide to 2-Methoxybenzyl Alcohol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and essential safety information, tailored for professionals in research and development.

Chemical Identity and Properties

This compound, also known as o-anisyl alcohol, is an aromatic compound widely used as a building block in the synthesis of more complex molecules.[1][2] Its utility spans various sectors, including the pharmaceutical and agrochemical industries, where it serves as a precursor for active pharmaceutical ingredients (APIs) and new pesticides.[1]

Caption: Core identifiers for this compound.

Physicochemical Data

The key quantitative properties of this compound are summarized below. This data is essential for reaction planning, process development, and safety assessments.

| Property | Value | Reference(s) |

| Molecular Weight | 138.16 g/mol | [1][3][4] |

| Molecular Formula | C₈H₁₀O₂ | [1][3][5] |

| Physical State | Liquid (at 20°C) | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 248-250 °C | [1][2][4] |

| Density | 1.039 g/mL at 25 °C | [2][4] |

| Refractive Index | 1.547 at 20 °C | [2][4] |

| Flash Point | 110 °C (230 °F) - Closed Cup | [4][6] |

| Vapor Pressure | 0.00429 mmHg | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695) and ether. | [1][2] |

Chemical Reactivity and Applications

The reactivity of this compound is governed by two main functional groups: the primary alcohol (-CH₂OH) and the methoxy-substituted aromatic ring. The alcohol group can readily undergo oxidation, esterification, and etherification, while the electron-donating methoxy (B1213986) group activates the aromatic ring for electrophilic substitution reactions.[1] This dual reactivity makes it a versatile intermediate for constructing complex molecular frameworks.[1]

Caption: Key reaction pathways for this compound.

Experimental Protocols

Detailed and reliable experimental procedures are critical for research and development. The following sections provide protocols for the synthesis and analytical characterization of this compound.

Synthesis Protocol: Reduction of 2-Methoxybenzoic Acid

This protocol details the synthesis of this compound via the reduction of 2-methoxybenzoic acid using borane (B79455).

Materials:

-

2-methoxybenzoic acid (76.2 mg, 0.5 mmol)

-

Liquid borane (290 μL, 2 mmol)

-

Anhydrous, deoxygenated solvent (e.g., THF)

-

Reaction flask

-

Inert nitrogen (N₂) atmosphere setup (glovebox or Schlenk line)

-

Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

-

Internal standard (e.g., trimethoxybenzene)

Procedure: [2]

-

Under an inert nitrogen atmosphere, add 2-methoxybenzoic acid (0.5 mmol) to a dry reaction flask.

-

Add the anhydrous, deoxygenated solvent, followed by the liquid borane (2 mmol).

-

Allow the reaction to proceed at room temperature for 12 hours with stirring.

-

Upon completion, carefully quench any remaining borane with a few drops of methanol.

-

Remove the solvent under reduced pressure.

-

For quantitative analysis, dissolve the residue in CDCl₃ and add a known amount of an internal standard.

-

Analyze the resulting solution by Nuclear Magnetic Resonance (NMR) to determine the yield. A yield of 99% has been reported for this method.[2]

Analytical Characterization Protocol

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To assess purity and confirm molecular weight.

-

Method: Dissolve a small sample in a volatile organic solvent (e.g., dichloromethane). Inject into a GC-MS system equipped with a suitable capillary column (e.g., non-polar). The resulting chromatogram will indicate purity by the number of peaks, and the mass spectrum of the main peak should show a molecular ion (m/z) corresponding to 138.[3]

2. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Objective: To identify key functional groups.

-

Method: Acquire the spectrum of the neat liquid sample using an ATR-FTIR spectrometer or by placing a thin layer between KBr plates.[3] Key expected peaks include a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2800-3100 cm⁻¹), and C-O stretches (~1000-1300 cm⁻¹).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the detailed chemical structure.

-

Method: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene (B1212753) protons (-CH₂OH), the hydroxyl proton (-OH), and the methoxy protons (-OCH₃).[7]

Caption: Workflow from synthesis to analytical verification.

Safety and Handling

This compound is considered hazardous and requires careful handling.[6] Adherence to safety protocols is mandatory to minimize risk.

| Hazard Category | GHS Classification & Precautionary Statements | Reference(s) |

| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3][8] |

| Skin Irritation | Warning: H315 - Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [3][8] |

| Eye Irritation | Warning: H319 - Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][8] |

| Handling & Storage | Use with adequate ventilation. Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents. | [8][9] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and lab coat are required. Use only in a well-ventilated area or under a chemical fume hood. | [6][8][9] |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 612-16-8 [chemicalbook.com]

- 3. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-甲氧基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound(612-16-8) 1H NMR spectrum [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Boiling Point of 2-Methoxybenzyl Alcohol

This technical guide provides an in-depth analysis of the boiling point of 2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. This document compiles essential physical property data, detailed experimental protocols for boiling point determination, and a logical workflow for its chemical synthesis.

Quantitative Data: Boiling Point of Methoxybenzyl Alcohol Isomers

The boiling point is a critical physical property for the purification, identification, and handling of chemical compounds. Below is a comparative summary of the boiling points for the ortho, meta, and para isomers of methoxybenzyl alcohol at standard atmospheric pressure.

| Compound Name | Isomer Position | Boiling Point (°C) | Pressure (mmHg) |

| This compound | ortho | 248 - 250 | 760 |

| 3-Methoxybenzyl Alcohol | meta | 250 | 723 |

| 4-Methoxybenzyl Alcohol | para | 259 | 760 |

Experimental Protocols for Boiling Point Determination

Accurate determination of a liquid's boiling point is fundamental in chemical analysis. The following are standard laboratory methods for this purpose.

Distillation Method

This method is suitable when a sufficient quantity of the sample (typically >5 mL) is available and also serves as a means of purification.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, observed as a stable temperature plateau during distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (with appropriate range)

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

-

Clamps and stands

Procedure:

-

Place the this compound sample into the distillation flask, adding a few boiling chips or a stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are securely connected.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[1]

-

Begin heating the flask gently.

-

As the liquid boils, the vapor will rise and enter the condenser. Observe the temperature on the thermometer.

-

The temperature will rise and then stabilize. Record the temperature at which the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.[2]

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Thiele Tube Method (Small-Scale Determination)

This micro-method is ideal when only a small amount of the substance is available.

Principle: The boiling point is determined by observing the temperature at which the vapor pressure of the sample inside a capillary tube equals the external pressure of the heating bath.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil or silicone oil)

-

Burner or hot plate

-

Rubber band or wire for attachment

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Place a small amount (a few milliliters) of this compound into the small test tube.

-

Place the sealed capillary tube into the test tube with the open end downwards.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube containing the heating oil. The side arm of the Thiele tube is designed to allow for convection currents to ensure uniform heating.[1]

-

Heat the side arm of the Thiele tube gently.[1]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.[1]

Synthesis Workflow of this compound

This compound is a valuable intermediate in organic synthesis. One common method for its preparation is the reduction of 2-methoxybenzoic acid.

Caption: Synthesis of this compound via Reduction.

References

A Comprehensive Technical Guide to the Solubility of 2-Methoxybenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methoxybenzyl alcohol in various organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, alongside available qualitative information. This guide is intended to empower researchers to generate precise solubility data tailored to their specific applications.

Introduction to this compound

This compound, also known as o-anisyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2] It is a colorless to light orange-brown liquid at room temperature.[1][2][3] The presence of both a hydroxyl group and a methoxy (B1213986) group on the benzene (B151609) ring influences its polarity and hydrogen bonding capabilities, making it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[2] Understanding its solubility in a range of organic solvents is crucial for its application in drug formulation, reaction chemistry, and purification processes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 138.16 g/mol | [1][5] |

| CAS Number | 612-16-8 | [1][2][4][5] |

| Appearance | Clear colorless to light orange-brown liquid | [1][2][3] |

| Density | 1.113 g/mL at 25 °C (lit.) | [6] |

| Boiling Point | 248-250 °C (lit.) | [2] |

| Refractive Index | n20/D 1.544 (lit.) | [6] |

| IUPAC Name | (2-methoxyphenyl)methanol | [1][7] |

Solubility Profile of this compound

Currently, there is a significant lack of published quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is primarily qualitative. Table 2 summarizes the known qualitative solubility of this compound. For comparison, the limited quantitative data for its isomer, 4-methoxybenzyl alcohol, is also included, but it should be noted that these values are not directly transferable to the 2-methoxy isomer.

Table 2: Qualitative and Comparative Solubility of Methoxybenzyl Alcohol Isomers

| Solvent | This compound (Qualitative) | 4-Methoxybenzyl Alcohol (Quantitative) | Reference |

| Water | Not miscible or difficult to mix | 2 mg/mL at 20 °C | [8][9] |

| Ethanol | Soluble | Miscible above 20 °C | [8] |

| General Organic Solvents | Soluble | Soluble in organic solvents, oils | [8] |

| Glycols, Glycerol | - | Poorly soluble | [8] |

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed experimental protocols for determining the solubility of this compound, a liquid solute, in various organic solvents. The most common and reliable method for this purpose is a variation of the equilibrium shake-flask method, followed by a suitable analytical technique to determine the concentration of the solute in the saturated solution.

Equilibrium Shake-Flask Method for Liquid-Liquid Solubility

This method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution by allowing excess solute to equilibrate with the solvent over a sufficient period.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Pipettes and syringes

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Appropriate analytical instrument (e.g., Gas Chromatograph with Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Solvent-Solute Mixtures:

-

Add a known volume or weight of the desired organic solvent to several vials.

-

Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate liquid phase or turbidity after initial mixing.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., several hours) to allow for the separation of the two liquid phases.

-

If phase separation is slow or incomplete, the vials can be centrifuged at the controlled temperature to facilitate the separation.

-

-

Sampling:

-

Carefully withdraw an aliquot of the saturated solvent phase (the supernatant) using a pipette or syringe. It is crucial to avoid disturbing the excess solute phase.

-

To remove any undissolved micro-droplets, filter the aliquot through a chemically resistant syringe filter into a clean, pre-weighed vial.

-

Quantification of this compound Concentration

The concentration of this compound in the saturated solvent phase can be determined using several analytical techniques. Two common methods are gravimetric analysis and gas chromatography.

This method is straightforward but may be less accurate for volatile solvents.

Procedure:

-

Accurately weigh the vial containing the filtered aliquot of the saturated solution.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound to leave the non-volatile solute behind.

-

Once all the solvent has evaporated, reweigh the vial containing the this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent.

GC-MS is a highly sensitive and specific method for quantifying volatile and semi-volatile compounds.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve: Inject the standard solutions into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC-MS and record the peak area corresponding to this compound.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key experimental workflows for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Workflow for two common methods for quantifying this compound concentration.

References

- 1. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 612-16-8 | TCI Deutschland GmbH [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 7. This compound (CAS 612-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for 4-Methoxybenzyl alcohol (HMDB0034241) [hmdb.ca]

Synthesis of 2-Methoxybenzyl Alcohol from 2-Methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methoxybenzyl alcohol from 2-methoxybenzoic acid via reduction with lithium aluminum hydride (LiAlH₄). It includes detailed experimental protocols, key physicochemical data of the involved compounds, and a process workflow diagram to support research and development in medicinal chemistry and drug development.

Introduction

This compound, an important building block in organic synthesis, finds applications in the preparation of various pharmaceutical compounds and fine chemicals. Its synthesis from the readily available 2-methoxybenzoic acid is a common and efficient transformation. The most effective method for this conversion is the reduction of the carboxylic acid functional group using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This guide details the procedure for this synthesis, emphasizing safe handling and optimal reaction conditions.

Physicochemical Data

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for experimental design, safety, and purification. The following tables summarize key data for 2-methoxybenzoic acid and this compound.

Table 1: Physicochemical Properties of 2-Methoxybenzoic Acid

| Property | Value | Reference |

| IUPAC Name | 2-Methoxybenzoic acid | [1] |

| Synonyms | o-Anisic acid, O-Methylsalicylic acid | [1][2] |

| CAS Number | 579-75-9 | [2] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White odorless powder | [1] |

| Melting Point | 106 °C | [1] |

| Boiling Point | 279-280 °C at 760 mmHg | [1] |

| Solubility | Soluble in boiling water and organic solvents. | [1] |

| pKa | 3.73 | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2-Methoxyphenyl)methanol | [4] |

| Synonyms | o-Anisyl alcohol, o-Methoxybenzyl alcohol | [4][5] |

| CAS Number | 612-16-8 | [5] |

| Molecular Formula | C₈H₁₀O₂ | [5] |

| Molecular Weight | 138.16 g/mol | [5] |

| Appearance | Liquid | [6] |

| Boiling Point | 248-250 °C at 760 mmHg | [6] |

| Density | 1.039 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.547 | [6] |

Reaction Scheme and Mechanism

The synthesis involves the reduction of the carboxylic acid group of 2-methoxybenzoic acid to a primary alcohol. Lithium aluminum hydride serves as the source of hydride ions (H⁻), which act as the reducing agent.[7]

Reaction Scheme:

The reaction proceeds via a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.[8] Subsequently, the carbonyl carbon of the carboxylate is attacked by hydride ions in a nucleophilic acyl substitution-like process, which, after an aqueous workup, yields the primary alcohol.[8] Due to the initial acid-base reaction, an excess of LiAlH₄ is required.[8]

Experimental Protocol

This protocol is adapted from general procedures for the reduction of carboxylic acids using LiAlH₄.[9][10] Extreme caution must be exercised when working with LiAlH₄, as it reacts violently with water and protic solvents. The reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

-

2-Methoxybenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric Acid (H₂SO₄) or a saturated aqueous solution of sodium sulfate (B86663) followed by dilute HCl.

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (B1210297)

-

Dichloromethane

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel is assembled. The entire apparatus is flushed with a stream of dry nitrogen gas.

-

Reagent Preparation: In the reaction flask, a suspension of LiAlH₄ (e.g., 1.2 equivalents relative to the carboxylic acid) in anhydrous diethyl ether or THF (e.g., 50 mL for a 5g scale reaction) is prepared under a nitrogen atmosphere.

-

Addition of 2-Methoxybenzoic Acid: A solution of 2-methoxybenzoic acid (1 equivalent) in anhydrous diethyl ether or THF (e.g., 50 mL) is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. The reaction is exothermic. An ice bath can be used to control the initial reaction rate.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, and then gently refluxed for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane (B92381) mixture).

-

Workup (Fieser Method): The reaction flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH₄. This is followed by the sequential and cautious dropwise addition of:

-

'x' mL of water (where 'x' is the number of grams of LiAlH₄ used)

-

'x' mL of 15% aqueous sodium hydroxide (B78521) solution

-

'3x' mL of water This procedure should result in the formation of a granular precipitate of aluminum salts, which is easier to filter.

-

-

Isolation: The resulting mixture is stirred vigorously for 15-30 minutes. The solid aluminum salts are removed by vacuum filtration through a pad of Celite®. The filter cake is washed thoroughly with diethyl ether or THF.

-

Extraction and Drying: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound is purified by vacuum distillation or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Yield: The yield of this compound is typically high, often exceeding 80-90%, depending on the scale and purity of the starting materials and the careful execution of the workup procedure.

Workflow and Pathway Diagrams

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis of this compound.

Reaction Pathway:

This diagram outlines the logical progression of the chemical transformation.

Safety Considerations

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric solid. It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

-

Anhydrous solvents are essential for this reaction. The presence of water can lead to a violent reaction and a significant reduction in yield.

-

The quenching process must be performed slowly and cautiously, especially on a larger scale, as it is highly exothermic and produces hydrogen gas.

By following the detailed protocol and safety precautions outlined in this guide, researchers can safely and efficiently synthesize this compound for their research and development needs.

References

- 1. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-methoxy- [webbook.nist.gov]

- 3. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 4. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. 2-甲氧基苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methoxybenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This document details the core reaction mechanisms, provides structured experimental protocols, and presents quantitative data to facilitate laboratory application and process optimization.

Introduction

This compound (o-anisyl alcohol) is an aromatic alcohol characterized by a methoxy (B1213986) group ortho to a hydroxymethyl group on a benzene (B151609) ring.[2] Its chemical reactivity, stemming from both the primary alcohol and the methoxy-substituted aromatic ring, makes it a versatile building block in organic synthesis.[1] The primary methods for its preparation involve the reduction of 2-methoxybenzaldehyde (B41997) or the reaction of a suitable Grignard reagent with formaldehyde. This guide will explore the mechanisms and practical execution of these synthetic pathways.

Synthesis via Reduction of 2-Methoxybenzaldehyde

The most common and straightforward laboratory synthesis of this compound is the reduction of the corresponding aldehyde, 2-methoxybenzaldehyde (o-anisaldehyde). This transformation is typically achieved using hydride-based reducing agents, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most prevalent.

Reaction Mechanism with Hydride Reducing Agents

The reduction of an aldehyde to a primary alcohol proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[3][4]

-

Step 1: Nucleophilic Attack. The hydride ion, delivered from NaBH₄ or LiAlH₄, attacks the partially positive carbon atom of the carbonyl group. This breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[4][5]

-

Step 2: Protonation. The negatively charged alkoxide intermediate is then protonated in a subsequent workup step, typically involving the addition of a mild acid or water, to yield the final alcohol product.[3][5]

While both NaBH₄ and LiAlH₄ are effective, they differ in their reactivity. LiAlH₄ is a much stronger reducing agent and will also reduce esters, carboxylic acids, and amides.[6][7] NaBH₄ is a milder and more selective reagent, typically only reducing aldehydes and ketones, which makes it a safer and often preferred choice for this specific transformation.[3]

Quantitative Data for Reduction Reactions

The following table summarizes typical quantitative data for the reduction of substituted benzaldehydes to their corresponding benzyl (B1604629) alcohols, providing a comparative overview for experimental design.

| Precursor | Reducing Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Benzaldehyde | NaBH₄ | Methanol/Water | 5 min | Room Temp | ~60 | [8] |

| p-Anisaldehyde | NaBH₄ | None (ultrasound) | 20 min | Room Temp | 96 | [9] |

| Cinnamaldehyde | NaBH₄ | Ethanol | - | < 60 | High | [10] |

| 3-Nitroacetophenone | NaBH₄ | Ethanol | - | Room Temp | - | [11] |

| m-Chlorobenzaldehyde (acetal) | Zinc Particles | Sulfuric Acid | 120-150 min | 35-40 | 93.5 | [12] |

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

Experimental Protocol: Reduction of 2-Methoxybenzaldehyde with NaBH₄

This protocol describes a standard laboratory procedure for the reduction of 2-methoxybenzaldehyde to this compound using sodium borohydride.

Materials:

-

2-Methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

5% Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methoxybenzaldehyde in methanol. A typical concentration is around 0.25 M.[11]

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde can be approximately 1:1, though a slight excess of NaBH₄ is often used in practice.[9][13]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Workup: Once the reaction is complete, slowly add 5% HCl to the reaction mixture to quench the excess NaBH₄ and protonate the alkoxide.[8]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer with saturated brine solution to remove any remaining water-soluble impurities.[10]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Visualization of the Reduction Mechanism

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. CN113024360A - Synthesis method of m-methoxy benzyl alcohol - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

2-Methoxybenzyl alcohol 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxybenzyl Alcohol

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for spectrum acquisition.

Introduction

This compound (also known as o-anisyl alcohol) is an organic compound with the chemical formula C₈H₁₀O₂. It is a useful building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the structural elucidation of such molecules. This guide focuses on the analysis of the proton (¹H) NMR spectrum of this compound, providing a detailed breakdown of the spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) (Hz) |

| ~7.28 | dd | 1H | Ar-H (C6-H) | J ≈ 7.5, 1.7 Hz |

| ~7.26 | td | 1H | Ar-H (C4-H) | J ≈ 7.8, 1.7 Hz |

| ~6.92 | td | 1H | Ar-H (C5-H) | J ≈ 7.4, 1.0 Hz |

| ~6.88 | dd | 1H | Ar-H (C3-H) | J ≈ 8.3, 1.0 Hz |

| 4.69 | s | 2H | -CH ₂OH | - |

| 3.86 | s | 3H | -OCH ₃ | - |

| 2.5 (broad) | s | 1H | -CH₂OH | - |

Note: The chemical shifts and coupling constants for the aromatic protons are estimations based on typical values for ortho, meta, and para couplings in substituted benzene (B151609) rings and analysis of the raw spectral data. The exact values can vary slightly. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and sample purity.

Spectral Interpretation

The ¹H NMR spectrum of this compound presents several distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Region (6.8-7.3 ppm): The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern, giving rise to a complex set of signals.

-

The proton at C6 is expected to be a doublet of doublets due to ortho coupling with the C5-H and meta coupling with the C4-H.

-

The proton at C4 will appear as a triplet of doublets, being ortho coupled to C3-H and C5-H, and meta coupled to C6-H.

-

The proton at C5 will also be a triplet of doublets, ortho coupled to C4-H and C6-H, and meta coupled to C3-H.

-

The proton at C3 is expected to be a doublet of doublets due to ortho coupling to C4-H and meta coupling to C5-H.

-

-

Methylene Protons (-CH₂OH): The two protons of the benzylic alcohol group appear as a singlet at approximately 4.69 ppm. The absence of coupling indicates that there is no significant interaction with the hydroxyl proton, which is common due to rapid proton exchange.

-

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group give a sharp singlet at around 3.86 ppm, as they are all chemically equivalent and not coupled to other protons.

-

Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet around 2.5 ppm. Its chemical shift and appearance can be affected by factors such as solvent, temperature, and concentration.

Experimental Protocol

The following is a general procedure for obtaining the ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. Instrument Parameters

-

Spectrometer: A 400 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Temperature: 298 K (25 °C)

-

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Pulse Width: A standard 90° pulse.

Visualization of Proton Relationships

The following diagram illustrates the structure of this compound and the coupling relationships between the aromatic protons.

In-depth Technical Guide: ¹³C NMR Chemical Shifts of 2-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methoxybenzyl alcohol. Due to the limited availability of publicly accessible, experimentally derived data with detailed protocols, this document presents predicted ¹³C NMR chemical shifts for illustrative purposes. These predictions offer valuable insight for spectral analysis and structural confirmation.

Predicted ¹³C NMR Chemical Shift Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. This data is useful for anticipating the spectral features of this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 157.5 |

| C2 | 129.0 |

| C3 | 128.9 |

| C4 | 120.8 |

| C5 | 110.5 |

| C6 | 129.0 |

| C7 (CH₂) | 61.9 |

| C8 (OCH₃) | 55.4 |

Experimental Protocols

A comprehensive search of publicly available scientific databases did not yield a detailed experimental protocol for the acquisition of the ¹³C NMR spectrum of this compound. While some databases allude to the existence of experimental spectra, the specific conditions such as the solvent used, the spectrometer frequency, and sample concentration were not provided.

For general guidance, ¹³C NMR spectra of aromatic compounds like this compound are typically recorded using a high-frequency NMR spectrometer. Deuterated chloroform (B151607) (CDCl₃) is a common solvent for such analyses, with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

Molecular Structure and Carbon Numbering

The structure of this compound with the carbon atom numbering corresponding to the data in the table is presented below. This diagram is essential for the correct assignment of the chemical shifts to each carbon atom.

Caption: Molecular structure of this compound with carbon numbering.

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-methoxybenzyl alcohol. It details the characteristic vibrational modes, presents a thorough analysis of its infrared spectrum, and outlines the experimental protocol for obtaining high-quality data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development who utilize infrared spectroscopy for compound identification, quality control, and reaction monitoring.

Introduction to this compound and its Spectroscopic Importance

This compound, also known as o-anisyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1] Its structure consists of a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a hydroxymethyl group (-CH₂OH) at adjacent positions. The presence of the hydroxyl and ether functional groups, along with the aromatic ring, gives rise to a characteristic infrared spectrum that is instrumental for its identification and for studying its chemical transformations. Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its molecular structure.

Infrared Spectrum Analysis of this compound

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. The data presented in the following table has been compiled from an analysis of the Attenuated Total Reflectance (ATR) FTIR spectrum.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3350 | Strong, Broad | O-H stretch of the alcohol group, indicative of hydrogen bonding. |

| ~3060 | Medium | Aromatic C-H stretch. |

| ~2950 | Medium | Asymmetric C-H stretch of the methyl group (-OCH₃). |

| ~2870 | Medium | Symmetric C-H stretch of the methylene (B1212753) group (-CH₂OH). |

| ~2835 | Medium | C-H stretch of the methoxy group (-OCH₃). |

| ~1600 | Medium | C=C stretching vibrations of the aromatic ring. |

| ~1495 | Strong | C=C stretching vibrations of the aromatic ring. |

| ~1465 | Medium | Asymmetric C-H bending of the methylene group. |

| ~1440 | Medium | Asymmetric C-H bending of the methyl group. |

| ~1240 | Strong | Asymmetric C-O-C stretch of the aryl ether. |

| ~1030 | Strong | C-O stretch of the primary alcohol. |

| ~750 | Strong | Out-of-plane C-H bending of the ortho-disubstituted benzene ring. |

Detailed Experimental Protocol: ATR-FTIR Spectroscopy

The following protocol outlines a standard procedure for obtaining the ATR-FTIR spectrum of this compound, a liquid at room temperature.[1]

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).

-

Sample: this compound (liquid).

-

Cleaning Supplies: Isopropanol (B130326) or ethanol (B145695) and lint-free wipes.

3.2. Experimental Procedure

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol and allowing it to dry completely.

-

Acquire a background spectrum with the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface. For liquid samples, only a small volume is required.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum. To achieve a good signal-to-noise ratio, it is recommended to co-add 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

The resulting spectrum should be analyzed for the characteristic absorption bands of this compound. This involves identifying the peak positions (wavenumbers) and their relative intensities.

-

-

Cleaning:

-

After the measurement, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and then cleaning with isopropanol. Ensure the crystal is completely dry before the next measurement.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for obtaining and analyzing the FTIR spectrum of this compound.

Caption: Workflow for FTIR analysis of this compound.

This comprehensive guide provides the essential information for the successful acquisition and interpretation of the infrared spectrum of this compound. The detailed data and protocols herein are intended to support the rigorous demands of scientific research and drug development.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxybenzyl Alcohol

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-methoxybenzyl alcohol, tailored for researchers, scientists, and professionals in drug development. It covers the experimental protocols, quantitative data, and the proposed fragmentation pathways.

Introduction

This compound, also known as o-anisyl alcohol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3][4][5] Its molecular weight is approximately 138.16 g/mol .[1][2][3] Mass spectrometry is a critical analytical technique for the structural elucidation of such molecules. Understanding the fragmentation pattern provides valuable insights into the compound's structure and chemical properties. This guide focuses on the fragmentation behavior of this compound under electron ionization (EI) conditions.

Experimental Protocols

The mass spectral data for this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS). A common experimental setup is detailed below.

Instrumentation:

-

Mass Spectrometer: A magnetic sector instrument (like the HITACHI M-80B mentioned in spectral databases) or a quadrupole mass analyzer is commonly used.[1]

-

Ionization Method: Electron Ionization (EI) is the standard technique for generating fragment ions.[1]

-

Ionization Energy: A standard electron energy of 70 eV is utilized to induce fragmentation.[1]

-

Ion Source Temperature: Typically maintained around 200-250 °C.

-

GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating this compound from a mixture.

-

Carrier Gas: Helium is the most common carrier gas.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol, before injection into the GC-MS system.

Data Acquisition: The mass spectrometer is operated in full scan mode to detect all fragment ions within a specified mass range (e.g., m/z 40-400).

Quantitative Mass Spectrum Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks, as sourced from public databases, are summarized in the table below.[1][6]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Ion |

| 138 | 99.99 | [M]⁺ (Molecular Ion) |

| 107 | 39.31 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ |

| 105 | 56.86 | [M - H₂O - H]⁺ |

| 91 | 35.80 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 62.30 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from PubChem CID 69154 and NIST Mass Spectrometry Data Center.[1][6]

Fragmentation Pathway Analysis

The fragmentation of this compound upon electron ionization can be rationalized through several competing pathways, which are common for aromatic alcohols and ethers.[7][8][9]

-

Molecular Ion (m/z 138): The peak at m/z 138 corresponds to the intact molecule that has lost one electron, forming the molecular ion [C₈H₁₀O₂]⁺. Its high relative abundance indicates a degree of stability.

-

Formation of m/z 107: This ion likely arises from the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or a hydroxymethyl radical (•CH₂OH, 31 Da). However, the loss of the methoxy group is less common than alpha-cleavage in benzyl (B1604629) alcohols. A more plausible route is the loss of a hydrogen atom followed by the elimination of formaldehyde (B43269) (CH₂O), or rearrangement followed by the loss of a formyl radical (•CHO). A key pathway for many benzyl alcohols is the loss of a hydrogen atom from the hydroxyl group, followed by rearrangement and subsequent fragmentation.

-

Formation of m/z 105: This fragment is likely formed by the loss of a water molecule (18 Da) from the molecular ion to form an intermediate at m/z 120, followed by the loss of a hydrogen atom (1 Da). This dehydration is a common fragmentation pattern for alcohols.[7][8]

-

Formation of m/z 91: The ion at m/z 91 is characteristic of many benzyl compounds and is attributed to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). This is typically formed through the loss of the methoxy and hydroxyl groups, followed by rearrangement of the benzyl cation.

-

Formation of m/z 77: The prominent peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺). This ion is formed by the loss of a CHO group from the tropylium ion (m/z 91) or through other fragmentation pathways from larger fragments.

Visualization of Fragmentation Pathway

The proposed fragmentation pathways for this compound are illustrated in the following diagram, generated using the DOT language.

Caption: Proposed electron ionization fragmentation pathway of this compound.

References

- 1. This compound | C8H10O2 | CID 69154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound 99 612-16-8 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Reactivity of the Hydroxyl Group in 2-Methoxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals